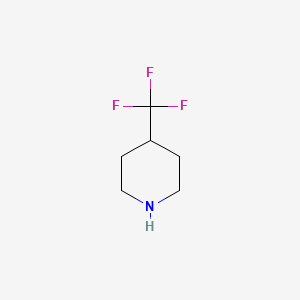

4-(Trifluoromethyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-1-3-10-4-2-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRQUUWCJTYHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215917 | |

| Record name | 4-Trifluoromethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-36-3 | |

| Record name | 4-(Trifluoromethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)piperidine from 4-Piperidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 4-(trifluoromethyl)piperidine, a valuable building block in medicinal chemistry, starting from 4-piperidone. The introduction of a trifluoromethyl group into piperidine scaffolds can significantly modulate the physicochemical and pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. This document details the primary synthetic strategies, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in a research and development setting.

Primary Synthetic Route: Trifluoromethylation and Deoxygenation

The most direct and widely applicable synthetic strategy for converting 4-piperidone to this compound involves a three-step sequence:

-

N-Protection of 4-Piperidone: The secondary amine of 4-piperidone is first protected to prevent side reactions in the subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under the conditions of trifluoromethylation and its facile removal.

-

Nucleophilic Trifluoromethylation: The protected 4-piperidone undergoes nucleophilic addition of a trifluoromethyl group to the carbonyl carbon. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is a widely used and efficient source of the trifluoromethyl nucleophile. This reaction yields the corresponding tertiary alcohol, 1-Boc-4-hydroxy-4-(trifluoromethyl)piperidine.

-

Deoxygenation: The hydroxyl group of the tertiary alcohol intermediate is removed to afford the final product. The Barton-McCombie deoxygenation is a classic and effective method for this transformation, involving the formation of a thiocarbonyl derivative followed by radical-mediated reduction.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

-

Materials: 4-Piperidone hydrochloride hydrate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a solution of 4-piperidone hydrochloride hydrate (1.0 eq) in a mixture of water and dichloromethane (1:1), add triethylamine (2.2 eq) at 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate as a solid, which can be used in the next step without further purification.

-

Step 2: Synthesis of tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

-

Materials: tert-Butyl 4-oxopiperidine-1-carboxylate, Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent), Tetrabutylammonium fluoride (TBAF) solution (1 M in THF), Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add trimethyl(trifluoromethyl)silane (1.5 eq) to the solution.

-

Slowly add a catalytic amount of tetrabutylammonium fluoride solution (0.1 eq) to the reaction mixture.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate.

-

Step 3: Synthesis of tert-Butyl this compound-1-carboxylate (Barton-McCombie Deoxygenation)

-

Materials: tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, 1,1'-Thiocarbonyldiimidazole (TCDI) or Phenyl chlorothionoformate, 4-Dimethylaminopyridine (DMAP), Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN), Anhydrous toluene or benzene.

-

Procedure:

-

Part A: Formation of the Thiocarbonyl Derivative

-

To a solution of tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous toluene, add 1,1'-thiocarbonyldiimidazole (1.5 eq) and a catalytic amount of DMAP.

-

Heat the mixture at reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure. The crude thiocarbonyl intermediate can be purified by column chromatography or used directly in the next step.

-

-

Part B: Radical Deoxygenation

-

Dissolve the crude thiocarbonyl derivative in anhydrous toluene under an inert atmosphere.

-

Add tributyltin hydride (2.0 eq) and a catalytic amount of AIBN (0.2 eq).

-

Heat the reaction mixture to 80-90 °C for 2-4 hours.

-

Monitor the reaction by TLC until the starting material has disappeared.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain tert-butyl this compound-1-carboxylate.

-

-

Step 4: Deprotection to this compound

-

Materials: tert-Butyl this compound-1-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).

-

Procedure:

-

Dissolve tert-butyl this compound-1-carboxylate in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 5-10 equivalents) or a saturated solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent to yield the free base of this compound, or the salt can be isolated directly.

-

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) | Reference |

| 1 | 4-Piperidone Hydrochloride | N-Boc-4-piperidone | Boc₂O, NEt₃ | DCM/H₂O | >95 | General Procedure |

| 2 | N-Boc-4-piperidone | N-Boc-4-hydroxy-4-(trifluoromethyl)piperidine | TMSCF₃, TBAF | THF | 70-85 | Adapted from general trifluoromethylation protocols |

| 3 | N-Boc-4-hydroxy-4-(trifluoromethyl)piperidine | N-Boc-4-(trifluoromethyl)piperidine | TCDI, Bu₃SnH, AIBN | Toluene | 60-75 | Adapted from Barton-McCombie deoxygenation protocols |

| 4 | N-Boc-4-(trifluoromethyl)piperidine | This compound | TFA or HCl | DCM | >95 | General Procedure |

Note: Yields are indicative and can vary based on reaction scale and optimization.

Workflow Diagram

Caption: Synthetic workflow for this compound from 4-Piperidone.

Alternative Synthetic Route: From 4-Hydroxypiperidine

An alternative approach to this compound begins with 4-hydroxypiperidine. This route avoids the direct trifluoromethylation of a ketone and instead relies on the conversion of a hydroxyl group to a trifluoromethyl group.

-

N-Protection of 4-Hydroxypiperidine: Similar to the primary route, the piperidine nitrogen is protected, for instance, with a benzoyl group.

-

Xanthate Formation: The hydroxyl group of N-benzoyl-4-hydroxypiperidine is converted to a xanthate derivative.

-

Desulfurative Fluorination: The xanthate is then treated with a fluorinating agent, such as Olah's reagent (pyridine-poly(hydrogen fluoride)), in the presence of an oxidant like N-bromosuccinimide (NBS), to install the trifluoromethyl group. This is a key transformation converting a C-O bond to a C-CF₃ bond.

-

Deprotection: The protecting group is removed to yield the final product.

Experimental Protocol (Adapted)

Step 1: Synthesis of N-Benzoyl-4-hydroxypiperidine

-

Materials: 4-Hydroxypiperidine, Benzoyl chloride, Triethylamine, Dichloromethane.

-

Procedure: A standard acylation procedure is followed by reacting 4-hydroxypiperidine with benzoyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

Step 2 & 3: Synthesis of N-Benzoyl-4-(trifluoromethyl)piperidine via Xanthate

-

Materials: N-Benzoyl-4-hydroxypiperidine, Sodium hydride (NaH), Carbon disulfide (CS₂), Methyl iodide (MeI), N-Bromosuccinimide (NBS), Pyridine-poly(hydrogen fluoride) (Olah's reagent), Anhydrous THF, Anhydrous DCM.

-

Procedure:

-

The alcohol is first converted to the corresponding S-methyl xanthate by treatment with NaH, CS₂, and MeI in THF.

-

The purified xanthate is then dissolved in anhydrous DCM and subjected to desulfurative fluorination with NBS and Olah's reagent at low temperature.

-

Step 4: Deprotection

-

Procedure: The benzoyl group can be removed under standard hydrolysis conditions (e.g., with aqueous HCl or NaOH) to give this compound.

Quantitative Data Summary for Alternative Route

| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) | Reference |

| 1 | 4-Hydroxypiperidine | N-Benzoyl-4-hydroxypiperidine | Benzoyl chloride, NEt₃ | DCM | High | General Procedure |

| 2 & 3 | N-Benzoyl-4-hydroxypiperidine | N-Benzoyl-4-(trifluoromethyl)piperidine | 1. NaH, CS₂, MeI 2. NBS, Olah's reagent | THF, DCM | Moderate | Adapted from similar transformations |

| 4 | N-Benzoyl-4-(trifluoromethyl)piperidine | This compound | Acid or Base Hydrolysis | - | High | General Procedure |

Alternative Route Workflow Diagram

Caption: Alternative synthetic workflow for this compound from 4-Hydroxypiperidine.

Conclusion

This technical guide outlines two viable synthetic routes for the preparation of this compound, a key structural motif in modern drug discovery. The primary route, commencing from 4-piperidone, offers a direct and logical progression through well-established reactions. The alternative route, starting from 4-hydroxypiperidine, provides another strategic option for accessing this important building block. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, enabling the efficient synthesis and exploration of novel trifluoromethylated piperidine derivatives. Careful optimization of the reaction conditions for each step will be crucial for achieving high yields and purity in a laboratory setting.

An In-depth Technical Guide to the Trifluoromethylation of the Piperidine Ring

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into organic molecules, particularly N-heterocycles like piperidine, is a cornerstone of modern medicinal chemistry. The unique electronic properties of the CF₃ group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the primary mechanisms for the trifluoromethylation of the piperidine ring, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to aid in the design and execution of synthetic strategies.

Core Mechanisms of Piperidine Trifluoromethylation

The synthesis of trifluoromethylated piperidines can be broadly categorized into three main approaches:

-

Cyclization Strategies: Building the piperidine ring with a trifluoromethyl group already incorporated into one of the precursors.

-

Direct Trifluoromethylation of Piperidine Precursors: Introducing the CF₃ group onto a pre-existing piperidine or dihydropyridine scaffold.

-

Late-Stage C-H Trifluoromethylation: Directly converting a C-H bond on the piperidine ring to a C-CF₃ bond, often on complex molecules.

Cyclization Strategies for Trifluoromethylated Piperidines

Constructing the piperidine ring from acyclic precursors already bearing a trifluoromethyl group is a powerful and frequently employed strategy. This approach often allows for excellent control over stereochemistry.

Intramolecular Mannich Reaction

The intramolecular Mannich reaction is a classic method for the diastereoselective synthesis of 2-trifluoromethylpiperidines. This reaction involves the cyclization of an iminium ion derived from a trifluoromethyl-containing amine and an aldehyde.[1] The stereochemical outcome is often controlled by the formation of a stable chair-like transition state that minimizes steric interactions.[1]

A trifluoromethyl-containing amine is condensed with an aldehyde to form an imine, which is then protonated to generate an iminium ion. Intramolecular cyclization then yields the trifluoromethylated piperidine.

-

Imine Formation: A solution of the starting trifluoromethyl amine (1.0 equiv) and an appropriate aldehyde (1.1 equiv) in toluene is refluxed with a Dean-Stark trap for 2-4 hours to form the corresponding imine. The solvent is then removed under reduced pressure.

-

Cyclization: The crude imine is dissolved in dry toluene, and p-toluenesulfonic acid (p-TsOH) (0.1 equiv) is added.

-

Reaction: The mixture is refluxed for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Workup: The reaction is cooled to room temperature, quenched with a saturated aqueous solution of NaHCO₃, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylated piperidine.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction provides a convergent approach to trifluoromethylated piperidines, typically involving the [4+2] cycloaddition of an imine (dienophile) with a diene.[2][3] To achieve high reactivity and stereoselectivity, the imine is often activated with an electron-withdrawing group.[1] Organocatalysis has been successfully employed to achieve asymmetric variants of this reaction.[2]

An activated imine reacts with a diene in a [4+2] cycloaddition to form a tetrahydropyridine intermediate, which can then be reduced to the corresponding piperidine.

-

Reaction Setup: To a solution of the trifluoromethyl hemiaminal (0.1 mmol) and an enone (0.12 mmol) in a suitable solvent such as chloroform is added a primary amine catalyst (e.g., a chiral derivative of an amino acid, 20 mol%).

-

Reaction: The reaction mixture is stirred at room temperature for the time indicated in the specific procedure (typically 24-72 hours).

-

Purification: The solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the trifluoromethyl-substituted piperidine product.

| Method | Substrate Scope | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |

| Intramolecular Mannich | Trifluoromethyl amines and various aldehydes | 60-85 | Good to Excellent | N/A (for diastereoselective reactions) | [1] |

| Aza-Diels-Alder | Trifluoromethyl hemiaminals and enones | 70-95 | High | up to 99 | [2] |

Direct Trifluoromethylation of Piperidine Precursors

This approach involves the introduction of a trifluoromethyl group onto a pre-formed piperidine, dihydropyridine, or related precursor. These methods are particularly valuable for modifying existing piperidine-containing scaffolds.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation typically involves the addition of a "CF₃⁻" equivalent to an electrophilic piperidine precursor, such as an iminium ion or a pyridinium salt. The Ruppert-Prakash reagent (TMSCF₃) is a commonly used source of the trifluoromethyl anion, often activated by a fluoride source.[4]

A piperidine-derived iminium ion is generated in situ and then trapped by a nucleophilic trifluoromethylating reagent to yield the α-trifluoromethylpiperidine.

-

Imine Formation: The starting δ-lactam is converted to the corresponding imine using a suitable reagent (e.g., reaction with a Grignard reagent followed by elimination).

-

Trifluoromethylation: The imine (1.0 equiv) is dissolved in anhydrous acetonitrile. Trifluoroacetic acid (TFA) (1.5 equiv) and potassium bifluoride (KHF₂) (1.5 equiv) are added, followed by the dropwise addition of trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv) at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours.

-

Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane. The combined organic layers are dried over anhydrous MgSO₄ and concentrated.

-

Purification: The crude product is purified by flash chromatography to yield the α,α-disubstituted piperidine.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation involves the reaction of a nucleophilic piperidine derivative, such as an enamine or enolate, with an electrophilic "CF₃⁺" source. Togni's and Umemoto's reagents are widely used for this purpose.[5][6]

A piperidine-derived enamine reacts with an electrophilic trifluoromethylating reagent to produce a β-trifluoromethyl enamine, which can be further transformed.

-

Reaction Setup: In a reaction tube, the enamine substrate (1.0 equiv), Togni's reagent I (1.2 equiv), and copper(I) iodide (CuI) (0.2 equiv) are combined in N,N-dimethylformamide (DMF).

-

Reaction: The mixture is stirred at room temperature for 2 hours, or until the starting material is consumed as monitored by TLC.

-

Workup: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the β-trifluoromethylated enamine.

| Method | Piperidine Precursor | CF₃ Source | Yield (%) | Key Features | Reference |

| Nucleophilic | δ-Lactam/Imine | TMSCF₃ | Good | Access to α,α-disubstituted piperidines | [1] |

| Nucleophilic | N-(tert-Butylsulfinyl)imine | TMSCF₃ | up to 95% | High diastereoselectivity | [7] |

| Electrophilic | Enamine | Togni's Reagent | Moderate to Good | Forms β-trifluoromethyl enamines | [8] |

Late-Stage C-H Trifluoromethylation

Directly converting a C-H bond to a C-CF₃ bond is a highly desirable transformation, particularly for the late-stage functionalization of complex molecules and drug candidates. Radical-based methods, especially those employing photoredox catalysis, have emerged as powerful tools for this purpose.

Photoredox-Catalyzed C-H Trifluoromethylation

Visible-light photoredox catalysis enables the generation of trifluoromethyl radicals under mild conditions from various precursors, such as CF₃SO₂Cl, Umemoto's reagents, or Togni's reagents.[9][10] These radicals can then engage in hydrogen atom abstraction or addition to an electron-rich species to effect C-H trifluoromethylation. For piperidines, this often targets the α-position to the nitrogen.

-

Excitation: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

-

Radical Generation: The excited photocatalyst engages in a single-electron transfer (SET) with a trifluoromethyl precursor (e.g., Umemoto's reagent) to generate a trifluoromethyl radical (•CF₃).

-

C-H Abstraction/Addition: The •CF₃ radical can either directly abstract a hydrogen atom from the piperidine ring or add to an in situ generated enamine/enolate equivalent.

-

Radical Combination and Catalyst Regeneration: The resulting piperidine-centered radical combines with another radical species or is oxidized to a cation that is then deprotonated, regenerating the ground-state photocatalyst in the process.

Note: While this protocol is for glycals, similar conditions can be adapted for activated piperidine derivatives.

-

Reaction Setup: To an oven-dried Schlenk tube are added the glycal substrate (0.1 mmol), Umemoto's reagent (1.5 equiv), and the photocatalyst fac-Ir(ppy)₃ (1.5 mol%). The tube is evacuated and backfilled with argon three times.

-

Solvent Addition: Anhydrous solvent (e.g., DMA) is added via syringe, and the mixture is degassed by the freeze-pump-thaw method (three cycles).

-

Irradiation: The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature for the specified time (e.g., 1.5 hours).

-

Workup and Purification: The reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the trifluoromethylated product.

| Method | CF₃ Source | Catalyst | Yield (%) | Key Features | Reference |

| Photoredox Catalysis | Umemoto's Reagent | fac-Ir(ppy)₃ | up to 91% (on glycals) | Mild conditions, broad functional group tolerance | [11] |

| Innate C-H Trifluoromethylation | CF₃SO₂Na | tBuOOH (oxidant) | Broad range | Functions on electron-deficient and rich heterocycles | [12] |

Conclusion

The trifluoromethylation of the piperidine ring is a dynamic field of research with a diverse array of synthetic methodologies. The choice of strategy—be it a cyclization, direct functionalization, or late-stage C-H activation—will depend on the specific target molecule, desired stereochemistry, and the availability of starting materials. This guide provides a foundational understanding of the key mechanisms and practical considerations for each approach, empowering researchers to make informed decisions in the synthesis of novel trifluoromethylated piperidines for applications in drug discovery and beyond.

References

- 1. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives [mdpi.com]

- 2. Asymmetric Formal Aza-Diels-Alder Reaction of Trifluoromethyl Hemiaminals with Enones Catalyzed by Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Togni Reagent II - Enamine [enamine.net]

- 6. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 8. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(Trifluoromethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)piperidine, a key building block in medicinal chemistry. Due to the limited availability of public spectroscopic data for the parent compound, this guide utilizes data from its N-tert-butoxycarbonyl (N-Boc) protected analogue, N-Boc-4-(trifluoromethyl)piperidine. The core piperidine and trifluoromethyl group spectral features are expected to be comparable.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for N-Boc-4-(trifluoromethyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.60 | br s | - | N-H (Boc-carbamate) |

| 3.23 - 3.17 | m | - | H-2ax, H-6ax |

| 2.17 - 2.07 | m | - | H-2eq, H-6eq |

| 1.80 - 1.72 | m | - | H-3ax, H-5ax |

| 1.45 | s | - | C(CH₃)₃ (Boc) |

| 1.40 - 1.30 | m | - | H-3eq, H-5eq, H-4 |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Quartet Coupling Constant (J) Hz | Assignment |

| 155.9 | - | C=O (Boc) |

| 127.0 | 274.6 | CF₃ |

| 79.5 | - | C(CH₃)₃ (Boc) |

| 39.4 | - | C-2, C-6 |

| 31.1 | 29.1 | C-4 |

| 28.3 | - | C(CH₃)₃ (Boc) |

| 22.9 | - | C-3, C-5 |

¹⁹F NMR (564 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -66.2 | t | 11.0 | CF₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | - | N-H Stretch (Carbamate) |

| 2980 | - | C-H Stretch (Aliphatic) |

| 1691 | Strong | C=O Stretch (Carbamate) |

| 1254 | Strong | C-F Stretch |

| 1165 | Strong | C-F Stretch |

Mass Spectrometry (MS)

For the parent compound, this compound (C₆H₁₀F₃N), the expected exact mass and nominal mass are as follows:

| Parameter | Value |

| Molecular Formula | C₆H₁₀F₃N |

| Exact Mass | 153.0765 |

| Molecular Weight | 153.15 |

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 153.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane for ¹H and ¹³C).

Infrared (IR) Spectroscopy

A thin film of the sample is prepared on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate.[1] The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.[1] Absorbance is measured in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)piperidine: Properties, Synthesis, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Trifluoromethyl)piperidine, a key building block in medicinal chemistry. The trifluoromethyl group imparts unique properties, including increased metabolic stability and altered basicity, making this piperidine derivative a valuable scaffold in the design of novel therapeutics. This document details its physicochemical characteristics, provides a detailed protocol for its synthesis via catalytic hydrogenation, and outlines standardized experimental procedures for the determination of its core properties. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams to facilitate understanding and implementation in a research and development setting.

Core Physicochemical Properties

The introduction of a trifluoromethyl group at the 4-position of the piperidine ring significantly influences its physical and chemical properties. A summary of these properties is presented below.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 657-36-3 | 155849-49-3[1] |

| Molecular Formula | C₆H₁₀F₃N | C₆H₁₀F₃N·HCl[1] |

| Molecular Weight | 153.15 g/mol | 189.61 g/mol [1] |

| Appearance | Colorless liquid | White to yellow crystals or powder[2] |

| Boiling Point | 126-129 °C | Not applicable |

| Melting Point | Not applicable | 155-159 °C[1] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | Not available |

| Refractive Index | 1.3910 to 1.3950 | Not applicable |

| pKa | 9.62 ± 0.10 (Predicted) | Not applicable |

| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-(trifluoromethyl)pyridine. This reaction involves the reduction of the aromatic pyridine ring to the saturated piperidine ring using a metal catalyst and a hydrogen source.

Caption: Synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol for Synthesis

This protocol describes the synthesis of this compound by the catalytic hydrogenation of 4-(trifluoromethyl)pyridine using Platinum(IV) oxide as the catalyst.[2]

Materials:

-

4-(Trifluoromethyl)pyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

High-pressure hydrogenation apparatus

Procedure:

-

In a high-pressure reactor vessel, dissolve 4-(trifluoromethyl)pyridine in glacial acetic acid.

-

Add a catalytic amount of Platinum(IV) oxide to the solution.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove any air.

-

Pressurize the reactor with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the platinum catalyst.

-

Carefully neutralize the filtrate by the slow addition of a sodium hydroxide solution until the pH is basic (pH > 10).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for the experimental determination of the key physical and chemical properties of this compound.

Boiling Point Determination (Micro-reflux method)

Caption: Workflow for determining the boiling point of a liquid.

This method is suitable for small quantities of liquid.[3][4]

Procedure:

-

Place a small volume (1-2 mL) of this compound and a few boiling chips into a small round-bottom flask.

-

Attach a reflux condenser vertically to the flask.

-

Insert a thermometer through a stopper into the neck of the flask, ensuring the thermometer bulb is positioned in the vapor phase, just below the level of the condenser inlet.

-

Gently heat the flask until the liquid begins to boil and a stable reflux ring of condensing vapor is observed on the inner surface of the condenser.

-

Record the temperature at which the thermometer reading stabilizes. This temperature is the boiling point of the liquid.

Melting Point Determination of this compound Hydrochloride

Caption: Workflow for determining the melting point of a solid.

This procedure uses a standard melting point apparatus.[5]

Procedure:

-

Finely powder a small amount of this compound hydrochloride.

-

Pack the powdered solid into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a melting point apparatus.

-

Heat the sample rapidly to approximately 140°C.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

This method determines the pKa of the conjugate acid of the amine.[6][7]

Procedure:

-

Prepare a solution of this compound of known concentration in deionized water.

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the pH electrode in the amine solution and stir continuously.

-

Add a standardized solution of a strong acid (e.g., HCl) in small, known increments from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the volume of titrant at the equivalence point (the point of steepest slope).

-

The pKa is equal to the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).

Solubility Determination (Shake-Flask Method)

Caption: Workflow for determining the solubility of a compound.

This method determines the thermodynamic solubility of a compound in a given solvent.[8]

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully remove a sample of the supernatant (the saturated solution) and filter it to remove any remaining solid particles.

-

Determine the concentration of this compound in the filtered saturated solution using a suitable analytical technique, such as HPLC with UV detection or gas chromatography.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Spectroscopic Data

While detailed, publicly available spectra for this compound are limited, the following provides an overview of the expected spectroscopic characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will appear as downfield multiplets. The protons at positions 3, 4, and 5 will appear as more complex, overlapping multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the piperidine ring. The carbons adjacent to the nitrogen will be shifted downfield. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will likely be a triplet due to coupling with the proton at the 4-position of the piperidine ring.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 153. Common fragmentation patterns for piperidine derivatives include alpha-cleavage, which involves the loss of a substituent adjacent to the nitrogen, and ring fragmentation.[1]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic C-H stretching vibrations in the region of 2800-3000 cm⁻¹. An N-H stretching vibration for the secondary amine should be observable in the region of 3300-3500 cm⁻¹. Strong C-F stretching bands are expected in the region of 1000-1350 cm⁻¹.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can also increase the lipophilicity of a molecule, potentially improving its membrane permeability. Furthermore, the electron-withdrawing nature of the CF₃ group lowers the pKa of the piperidine nitrogen compared to unsubstituted piperidine, which can modulate the binding affinity of a drug candidate to its target receptor. This compound and its derivatives have been utilized in the synthesis of various biologically active molecules, including inhibitors of enzymes and modulators of receptors.

Safety Information

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is important to work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. benchchem.com [benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. sciforum.net [sciforum.net]

Navigating the Solubility Landscape of 4-(Trifluoromethyl)piperidine: A Technical Guide for Drug Development Professionals

An in-depth exploration of the solubility characteristics and determination methodologies for 4-(Trifluoromethyl)piperidine, a pivotal building block in modern medicinal chemistry. This guide is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of experimental protocols and a practical workflow for solubility assessment.

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern pharmaceutical design, often enhancing metabolic stability, binding affinity, and bioavailability. This compound has emerged as a valuable synthon, finding its way into a variety of therapeutic agents, including those targeting neurological disorders and infectious diseases.[1][2][3][4] Its trifluoromethyl group significantly influences its physicochemical properties, making a thorough understanding of its solubility paramount for successful drug development.[1][2]

Predicted Solubility Profile

Based on its structure, the following general solubility characteristics can be predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of the piperidine nitrogen to form hydrogen bonds.

-

Polar Aprotic Solvents (e.g., DMSO, THF): Moderate to good solubility is anticipated.[5][6][7]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is likely due to the polar nature of the piperidine moiety.[8]

It is important to note that this compound is often supplied as a hydrochloride salt to enhance its aqueous solubility.[7][9][10] This guide will focus on methodologies applicable to both the free base and its salt forms.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is presented as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Methanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is crucial for formulation development, preclinical studies, and ensuring drug efficacy and safety.[6] The two primary methods for determining the solubility of a solid compound are the kinetic and thermodynamic (or equilibrium) solubility assays.[11]

Thermodynamic Solubility (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure.[12] It is considered the "gold standard" for solubility measurement.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the selected organic solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[12]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm or 0.45 µm) to remove all undissolved particles.[7][13]

-

Analysis: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][14]

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility in the collected samples.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) and then diluted into an aqueous or organic medium.[11] This method is often used in early drug discovery for high-throughput screening.[11]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, most commonly DMSO.[7][15]

-

Dilution: In a multi-well plate, add a small volume of the stock solution to the desired organic solvent.

-

Incubation and Precipitation: Allow the plate to incubate at a constant temperature for a defined period (e.g., 1-2 hours) with gentle agitation to allow for any potential precipitation of the compound.[7][15]

-

Analysis: Determine the concentration of the compound that remains in solution. This can be achieved by measuring the turbidity of the solution using a nephelometer or by separating the supernatant and analyzing its concentration via HPLC-UV.[6][7]

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for assessing the solubility of a pharmaceutical compound like this compound.

Caption: A generalized workflow for determining the solubility of a pharmaceutical compound.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in various organic solvents is currently lacking, this guide provides the necessary framework for its systematic determination. By employing the detailed experimental protocols for thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance drug development programs that utilize this important fluorinated building block. The predicted solubility profile serves as a useful starting point for solvent selection in these experimental endeavors. Accurate solubility data is an indispensable component of the developability assessment for any new chemical entity, and a thorough understanding of these principles is essential for success in the pharmaceutical industry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro-2-(trifluoromethyl)piperidine|Research Chemical [benchchem.com]

- 3. Abaucin - Wikipedia [en.wikipedia.org]

- 4. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. lifechemicals.com [lifechemicals.com]

- 6. rheolution.com [rheolution.com]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound 97 155849-49-3 [sigmaaldrich.com]

- 10. This compound, chloride | C6H11ClF3N | CID 24212076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. benchchem.com [benchchem.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. benchchem.com [benchchem.com]

Stability and Storage of 4-(Trifluoromethyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Trifluoromethyl)piperidine. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings. This document outlines known stability information, potential degradation pathways, and detailed experimental protocols for stability assessment, adhering to industry best practices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. These properties are essential for understanding the compound's behavior under various experimental and storage conditions.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Source(s) |

| CAS Number | 657-36-3 | 155849-49-3 | [1] |

| Molecular Formula | C₆H₁₀F₃N | C₆H₁₀F₃N·HCl | [1] |

| Molecular Weight | 153.15 g/mol | 189.61 g/mol | [1] |

| Appearance | Colorless liquid | White to off-white solid/powder | [1][2] |

| Boiling Point | 126-129 °C | Not applicable | [1] |

| Melting Point | Not applicable | 155-159 °C | |

| Storage Temperature | 2-8°C, protect from light | 2-8°C | [1] |

Stability Profile and Storage Conditions

Based on available safety data sheets and product information from various suppliers, this compound is considered stable under recommended storage conditions.[3][4][5] Hazardous polymerization is not expected to occur.[3][4][5]

Recommended Storage

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store at 2-8°C for optimal stability.[1]

-

Container: Keep the container tightly closed to prevent atmospheric moisture absorption and potential degradation.[2][3][5][6][7]

-

Environment: Store in a dry, cool, and well-ventilated area.[2][3][5][6][7]

-

Light: For the free base (liquid form), protection from light is also recommended.[1]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Incompatibilities and Hazardous Decomposition

-

Incompatible Materials: Avoid contact with strong oxidizing agents. While some sources state no known incompatible materials, it is prudent to avoid strong acids and bases as well.[4]

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[3][4][7]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from studies on the parent compound, piperidine. The primary routes of degradation are expected to be oxidation and photo-degradation.

A study on the OH-initiated photo-oxidation of piperidine suggests that degradation can proceed via hydrogen abstraction from both the N-H and C-H bonds.[3][4] This can lead to the formation of various degradation products, including:

-

Imines: Formation of 4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine through oxidation.

-

Nitrosamines: In the presence of nitrous acid or other nitrosating agents, formation of N-nitroso-4-(trifluoromethyl)piperidine is a possibility.

-

Ring-Opening Products: More extensive oxidation could lead to the cleavage of the piperidine ring.[3][4]

The presence of the electron-withdrawing trifluoromethyl group may influence the reactivity of the piperidine ring, potentially affecting the rate and products of degradation compared to the unsubstituted parent compound.

References

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. researchgate.net [researchgate.net]

- 7. amiscientific.com [amiscientific.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)piperidine Hydrochloride for Researchers and Drug Development Professionals

Introduction: 4-(Trifluoromethyl)piperidine hydrochloride is a key building block in modern medicinal and agricultural chemistry. Its unique trifluoromethyl group imparts desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of commercially available this compound hydrochloride, its applications, and detailed experimental protocols for its use in synthetic chemistry, specifically in C,N-cross coupling reactions and the synthesis of dopamine D3 receptor antagonists.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound hydrochloride, typically with a purity of 97% or higher. Researchers can source this compound from major suppliers such as Sigma-Aldrich (MilliporeSigma), Thermo Fisher Scientific (formerly Alfa Aesar), and Matrix Scientific, as well as specialized manufacturers. The quality and specifications from these suppliers are generally suitable for research and development purposes.

Table 1: Commercial Suppliers and Quantitative Data for this compound Hydrochloride

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Thermo Fisher Scientific | L19441 | ≥96.0 to ≤104.0% (Titration) | 189.61 | Not Specified | 155849-49-3 |

| Sigma-Aldrich | 665509 | 97% | 189.61 | 155-159 | 155849-49-3 |

| Matrix Scientific | 047875 | Not Specified | 189.61 | 155-156 | 155849-49-3 |

| Shanghai Sinofluoro Chemicals Co., Ltd. | Not Specified | 98% min | Not Specified | 180-200 | 155849-49-3 |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClF₃N | Thermo Fisher Scientific[1] |

| Appearance | White to yellow crystals or powder | Thermo Fisher Scientific[1] |

| InChI Key | KMUKXPQUCDB-UHFFFAOYSA-N | Thermo Fisher Scientific[1] |

| SMILES | Cl.FC(F)(F)C1CCNCC1 | Thermo Fisher Scientific[1] |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Applications in Research and Development

This compound hydrochloride serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a compound.

Pharmaceutical Applications

This building block is extensively used in the development of novel therapeutics, particularly for neurological disorders.[2] The piperidine scaffold is a common motif in central nervous system (CNS) active compounds, and the addition of a trifluoromethyl group can improve blood-brain barrier penetration and metabolic stability. A notable application is in the synthesis of dopamine D3 receptor antagonists , which are being investigated for the treatment of substance abuse and other neuropsychiatric disorders.

Agrochemical Applications

In the agrochemical industry, trifluoromethyl-containing compounds are valued for their enhanced efficacy and stability. This compound hydrochloride can be a precursor for the synthesis of novel pesticides and herbicides.

Experimental Protocols

C,N-Cross Coupling Reaction: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used to synthesize aryl amines from aryl halides and primary or secondary amines. This compound hydrochloride can be used as the amine component in this reaction.

Experimental Workflow for Buchwald-Hartwig Amination:

References

4-(Trifluoromethyl)piperidine: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)piperidine is a key heterocyclic building block in medicinal chemistry, recognized for the significant influence of the trifluoromethyl (-CF3) group on the physicochemical and pharmacological properties of bioactive molecules. The incorporation of this moiety into the piperidine scaffold can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics, particularly those targeting the central nervous system.

Physicochemical Properties

Two common forms of this compound are commercially available: the free base and the hydrochloride salt. Their key properties are summarized in the table below.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 657-36-3[1] | 155849-49-3[2] |

| Molecular Formula | C₆H₁₀F₃N[1] | C₆H₁₀F₃N·HCl[2] |

| Molecular Weight | 153.15 g/mol [1] | 189.61 g/mol [2] |

| Physical Form | Solid[1] | Solid[2] |

| Storage Temperature | 2-8°C[3][4] | 2-8°C[4] |

Synthesis of this compound

While various methods for the synthesis of trifluoromethyl-containing piperidines have been reported, a common strategy involves the trifluoromethylation of a suitable piperidine precursor. One plausible synthetic route starts from piperidine-4-carboxylic acid.

Experimental Protocol: Synthesis from Piperidine-4-carboxylic Acid

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Materials:

-

Piperidine-4-carboxylic acid

-

Sulfur tetrafluoride (SF₄)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH) solution

-

Ice

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Gas inlet tube

-

Extraction funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend 1 mole equivalent of piperidine-4-carboxylic acid in anhydrous dichloromethane.

-

Cool the mixture in an ice bath.

-

Carefully introduce 1.5-3 mole equivalents of sulfur tetrafluoride (SF₄) gas into the suspension with vigorous stirring. Caution: SF₄ is a toxic and corrosive gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 50-150°C) for 3-4 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and slowly pour it into a beaker of ice water.

-

Neutralize the aqueous solution by the dropwise addition of a sodium hydroxide solution until the pH reaches approximately 10.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by distillation.

Applications in Drug Discovery

The this compound scaffold is a valuable component in the design of novel therapeutic agents, particularly for neurological disorders. The trifluoromethyl group can significantly enhance a molecule's lipophilicity, which can improve its ability to cross the blood-brain barrier.

Dopamine D3 Receptor Antagonists

This compound is utilized as a key reactant in the synthesis of dopamine D3 receptor antagonists. The dopamine D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain and is implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, addiction, and Parkinson's disease.

The binding of an antagonist containing the this compound moiety to the dopamine D3 receptor can modulate downstream signaling cascades. The D3 receptor typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors.

Experimental Protocol: Dopamine Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound, such as a this compound derivative, for the dopamine D3 receptor.

Materials:

-

Cell membranes expressing the human dopamine D3 receptor.

-

Radioligand (e.g., [³H]-Spiperone).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., 10 µM haloperidol).

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and either the vehicle, the non-specific binding control, or the test compound at various concentrations.

-

Incubation: Initiate the binding reaction by adding the cell membranes to each well. Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for a dopamine receptor binding assay.

Conclusion

This compound is a fundamentally important structural motif in contemporary drug discovery. Its unique properties, conferred by the trifluoromethyl group, make it an attractive building block for the synthesis of novel compounds with improved pharmacological profiles. The continued exploration of derivatives based on this scaffold holds significant promise for the development of new and effective treatments for a range of diseases, particularly those affecting the central nervous system.

References

- 1. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

The Trifluoromethyl Group's Impact on Piperidine Scaffolds: A Deep Dive into Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into the piperidine scaffold has emerged as a powerful strategy in medicinal chemistry, profoundly influencing the pharmacological properties of these versatile heterocyclic compounds. This in-depth technical guide explores the significant biological activities of trifluoromethylated piperidines, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, contribute to enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles, making this class of compounds a focal point in modern drug discovery.

Enzyme Inhibition: A Key Biological Activity

Trifluoromethylated piperidines have demonstrated significant inhibitory activity against a range of enzymes implicated in various disease states. The potency of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.

Cholinesterase Inhibition

Certain trifluoromethylated piperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-(trifluoromethyl)benzyl azepane-1-carbodithioate | AChE | 4.37 ± 0.94 | [1] |

| BChE | 14.9 ± 1.11 | [1] |

Monoamine Oxidase (MAO) Inhibition

Trifluoromethylated piperidines have also been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Derivative 4l | MAO-A | 0.40 ± 0.05 | [1] |

| Derivative 4n | MAO-B | 1.01 ± 0.03 | [1] |

| Derivative 11 | MAO-A | 1.14 ± 0.03 | [1] |

| MAO-B | 1.01 ± 0.16 | [1] |

Tyrosinase and Pancreatic Lipase Inhibition

Recent studies have explored the dual inhibitory potential of trifluoromethylated piperidines against tyrosinase and pancreatic lipase. Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors potential agents for treating hyperpigmentation. Pancreatic lipase is crucial for the digestion of dietary fats, and its inhibition is a strategy for managing obesity.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 4 | Tyrosinase | 0.98 ± 0.05 | |

| Pancreatic Lipase | 1.80 ± 0.08 | ||

| Compound 5 | Tyrosinase | 1.05 ± 0.06 | |

| Pancreatic Lipase | 1.92 ± 0.09 |

Modulation of the Dopamine Transporter

The dopamine transporter (DAT) is a protein that regulates the reuptake of dopamine from the synaptic cleft, playing a crucial role in dopaminergic signaling. Trifluoromethylated piperidine derivatives have been developed as potent ligands for DAT, with potential applications in the treatment of neuropsychiatric disorders. The affinity of these compounds for DAT is often expressed as the inhibition constant (Ki).

| Compound | Target | Ki (nM) | Reference |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine | DAT | Low affinity | [2] |

| 3-trifluoromethyl benzyloxy piperidine derivative (9c) | D4 Receptor | 166 | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for understanding the biological context and methodologies.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are representative methodologies for key assays cited in this guide.

Synthesis of Trifluoromethylated Piperidines (General Procedure)

A common method for the synthesis of substituted trifluoromethyl piperidines is the Mannich reaction.[4] This reaction involves the amino alkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine or ammonia. The product is a β-amino-carbonyl compound, also known as a Mannich base. For the synthesis of trifluoromethylated piperidines, a trifluoromethyl-containing precursor is typically used as one of the reactants.

Another approach involves a multi-component reaction, for instance, an iodine-catalyzed five-component reaction of 4-fluoroaniline, 4-trifluoromethyl benzaldehyde, and ethyl acetoacetate in methanol.[1]

Radioligand Binding Assay for Dopamine Transporter

This assay determines the affinity of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.[1][5][6]

Materials:

-

Membrane Preparation: Membranes from cells expressing the human dopamine transporter (hDAT) or from rat striatal tissue.

-

Radioligand: [³H]WIN 35,428 or another suitable radioligand.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).

-

Test Compounds: Trifluoromethylated piperidine derivatives.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound (or buffer for total binding and non-specific control). Incubate at room temperature for a defined period (e.g., 60-120 minutes).

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase and the inhibitory effect of test compounds.

Materials:

-

Enzyme: Acetylcholinesterase (AChE).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Buffer: e.g., Phosphate buffer, pH 8.0.

-

Test Compounds: Trifluoromethylated piperidine derivatives.

-

Microplate Reader.

Procedure:

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to initiate the reaction.

-

Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory activity of compounds against MAO-A and MAO-B.

Materials:

-

Enzyme Source: Recombinant human MAO-A and MAO-B or tissue homogenates.

-

Substrate: Kynuramine or a radiolabeled substrate (e.g., [¹⁴C]-Serotonin for MAO-A, [¹⁴C]-β-Phenylethylamine for MAO-B).[5]

-

Control Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

Test Compounds: Trifluoromethylated piperidine derivatives.

-

Detection System: Spectrophotometer, fluorometer, or liquid scintillation counter depending on the substrate.

Procedure (Fluorometric Method):

-

Incubation: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of the test compound.

-

Reaction Initiation: Add a fluorogenic substrate (e.g., Amplex Red reagent and horseradish peroxidase along with the MAO substrate).

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

Materials:

-

Enzyme: Mushroom tyrosinase.

-

Substrate: L-DOPA or L-tyrosine.

-

Buffer: e.g., Phosphate buffer, pH 6.8.

-

Test Compounds: Trifluoromethylated piperidine derivatives.

-

Microplate Reader.

Procedure:

-

Reaction Mixture: In a 96-well plate, combine the buffer, substrate, and test compound at various concentrations.

-

Enzyme Addition: Add the tyrosinase solution to initiate the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at different time points. The increase in absorbance corresponds to the formation of dopachrome.

-